molecular formula C13H17NO3S B14602915 4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide CAS No. 58107-57-6

4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide

Cat. No.: B14602915
CAS No.: 58107-57-6
M. Wt: 267.35 g/mol
InChI Key: UYDQOFHGRWXQEO-UHFFFAOYSA-N
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Description

4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide is an organic compound with the molecular formula C13H17NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a 4-methyl group on the benzene ring and a 2-oxocyclohexyl group attached to the sulfonamide nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-oxocyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-oxocyclohexyl)methylbenzenesulfonamide
  • N-(2-ketocyclohexyl)-4-methylbenzenesulfonamide
  • 4-methyl-N-(2-oxocyclohexyl)benzolsulfonamid

Uniqueness

4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide is unique due to its specific structural features, such as the 4-methyl group and the 2-oxocyclohexyl group. These features confer distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

58107-57-6

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

4-methyl-N-(2-oxocyclohexyl)benzenesulfonamide

InChI

InChI=1S/C13H17NO3S/c1-10-6-8-11(9-7-10)18(16,17)14-12-4-2-3-5-13(12)15/h6-9,12,14H,2-5H2,1H3

InChI Key

UYDQOFHGRWXQEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2=O

Origin of Product

United States

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